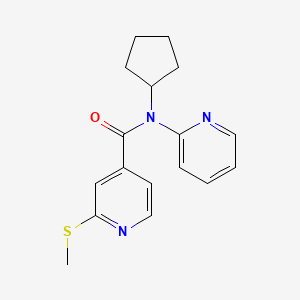![molecular formula C16H19N3O B2769346 N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide CAS No. 2411284-62-1](/img/structure/B2769346.png)
N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the DYRK1A protein, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide works by inhibiting the activity of the N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide enzyme. The N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide activity by N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and improve cognitive function in animal models of Down syndrome and Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects and protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide has several advantages for lab experiments. It is a potent inhibitor of the N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide enzyme, making it a valuable tool for studying the role of N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide in various cellular processes. Additionally, it has been shown to have therapeutic potential for various diseases, making it a promising candidate for drug development.
One limitation of N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide is that it can be toxic at high concentrations. Therefore, careful dosing and monitoring are necessary when using this compound in lab experiments.
Direcciones Futuras
For the study of N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide include investigating its therapeutic potential, understanding its mechanism of action, and developing more potent and selective inhibitors of the N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide enzyme.
Métodos De Síntesis
The synthesis of N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide involves several steps. The first step involves the reaction of 3-cyanobenzaldehyde and 2-dimethylaminoethylamine to form an imine intermediate. The intermediate is then reduced using sodium borohydride to obtain the corresponding amine. The amine is then reacted with propargyl bromide in the presence of a base to obtain the final product, N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide.
Aplicaciones Científicas De Investigación
N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of the N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide enzyme, which is implicated in various diseases, including Down syndrome, Alzheimer's disease, and cancer. Studies have shown that N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to improve cognitive function in animal models of Down syndrome and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-6-16(20)19(10-9-18(2)3)13-15-8-5-7-14(11-15)12-17/h5,7-8,11H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXPLZQHWWTTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCN(C)C)CC1=CC(=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)
![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2769267.png)
![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)
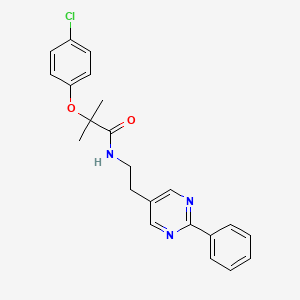
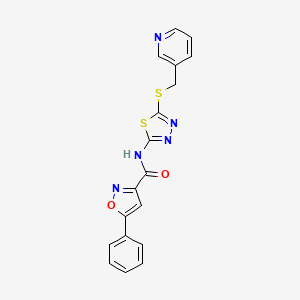
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)
![5-Chloro-6-fluoro-pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2769279.png)
![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)
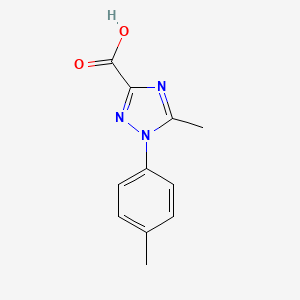
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2769283.png)
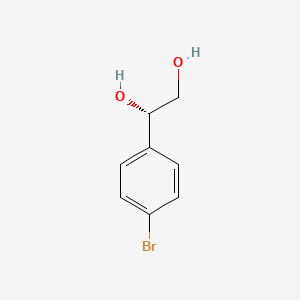
![2,2-Dimethyl-8-prop-2-enoyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2769285.png)
